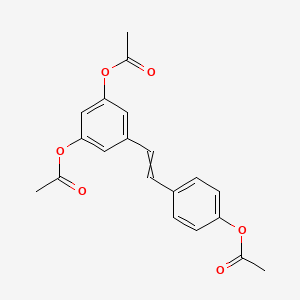

Resveratrol triacetate

描述

Rationale for Investigation of Resveratrol (B1683913) Triacetate as a Modified Stilbenoid

The primary impetus for investigating resveratrol triacetate stems from the pharmacokinetic challenges associated with resveratrol. researchgate.netmdpi.com Resveratrol, despite demonstrating a wide range of beneficial biological activities in preclinical studies—including antioxidant, anti-inflammatory, and cardioprotective effects—suffers from low oral bioavailability. researchgate.netoregonstate.edu This is largely due to its rapid and extensive metabolism in the intestines and liver, as well as its low water solubility. mdpi.commdpi.com

Modification of resveratrol's hydroxyl groups through acetylation to form this compound is a key strategy to address these issues. mdpi.comnih.gov This chemical alteration increases the lipophilicity of the molecule. nih.gov The increased lipophilicity is thought to improve oral absorption and cellular uptake. nih.gov

Once absorbed, this compound is designed to be a cell-permeable prodrug that is readily converted back to the active form, resveratrol, by intracellular esterases. sigmaaldrich.commerckmillipore.com This mechanism aims to deliver higher concentrations of resveratrol to target tissues. Studies have shown that the acetylated form can lead to a higher area under the curve (AUC) value compared to resveratrol, indicating greater absorption in animal models. mdpi.com Research also suggests that this compound may exhibit a slightly better antiproliferative potential than resveratrol itself. nih.gov

Overview of this compound within the Stilbenoid Class of Compounds

This compound belongs to the stilbenoid class of compounds, which are hydroxylated derivatives of stilbene (B7821643). isnff-jfb.com Stilbenoids are characterized by a C6-C2-C6 carbon skeleton, consisting of two aromatic rings linked by an ethylene (B1197577) bridge. isnff-jfb.com They are naturally produced by plants as phytoalexins in response to stressors like UV radiation or pathogen attack. isnff-jfb.commdpi.com

Resveratrol is one of the most well-known and extensively studied stilbenoids. mdpi.com this compound is a synthetic derivative, created by replacing the three hydroxyl groups on the resveratrol molecule with acetyl groups. mdpi.comcaymanchem.com This structural modification places it within a broader group of resveratrol derivatives that have been synthesized to enhance the properties of the parent compound. researchgate.net The core stilbene structure is retained in this compound, which is crucial for its biological activity after the acetyl groups are cleaved. unimi.it

Historical Context of this compound Research and Development

Research into resveratrol itself gained significant traction following the observation of the "French Paradox," which questioned the low incidence of cardiovascular disease in the French population despite a high-fat diet. mdpi.com Resveratrol, present in red wine, was investigated as a potential contributing factor. mdpi.com The first isolation of resveratrol dates back to 1940 from the roots of white hellebore. nih.gov

As the therapeutic potential of resveratrol became more apparent, so did its limitations, primarily its poor bioavailability. researchgate.netmdpi.com This led researchers to explore chemical modifications to improve its pharmacokinetic profile. The development of this compound emerged from this line of inquiry, focusing on prodrug strategies. Early 21st-century research began to explore the synthesis and effects of acetylated resveratrol derivatives. For example, studies published around 2011 highlighted the potential of 3,5,4'-Tri-O-acetylresveratrol as a prodrug that could protect mice from γ-irradiation-induced death more effectively than resveratrol itself. merckmillipore.com These initial findings spurred further investigation into the compound's properties and potential applications, establishing it as a significant subject of study in the ongoing effort to harness the therapeutic benefits of resveratrol.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | This compound, trans-3,5,4ʹ-Triacetylstilbene, 3,5,4ʹ-Tri-O-acetylresveratrol | sigmaaldrich.comcaymanchem.com |

| Molecular Formula | C₂₀H₁₈O₆ | caymanchem.com |

| Molecular Weight | 354.4 g/mol | caymanchem.com |

| Appearance | White crystalline solid | sigmaaldrich.comcaymanchem.com |

| Purity | ≥97% (HPLC) | sigmaaldrich.com |

| Solubility | DMSO: ~50 mg/mL, Ethanol: ~50 mg/mL, PBS (pH 7.2): >0.1 mg/mL | sigmaaldrich.commerckmillipore.comcaymanchem.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Comparative Bioavailability Finding

| Compound | Finding | Model System | Source |

| This compound (TARES) | Area Under the Curve (AUC) value is greater than that of resveratrol, indicating higher absorption. | Rats | mdpi.com |

| Resveratrol | Exhibits low oral bioavailability (<1%) due to extensive metabolism. | General finding | mdpi.com |

Structure

3D Structure

属性

分子式 |

C20H18O6 |

|---|---|

分子量 |

354.4 g/mol |

IUPAC 名称 |

[4-[2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] acetate |

InChI |

InChI=1S/C20H18O6/c1-13(21)24-18-8-6-16(7-9-18)4-5-17-10-19(25-14(2)22)12-20(11-17)26-15(3)23/h4-12H,1-3H3 |

InChI 键 |

PDAYUJSOJIMKIS-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)OC(=O)C |

产品来源 |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Resveratrol Triacetate

Chemical Synthesis Pathways for Resveratrol (B1683913) Triacetate Production

The generation of resveratrol triacetate from its precursor, resveratrol, is a fundamental step that has been accomplished through several chemical strategies. These pathways are designed to be efficient and high-yielding, providing a stable, protected form of resveratrol for further modification or study.

Acetylation Strategies for Resveratrol

The most prevalent method for synthesizing this compound is the direct acetylation of resveratrol. This reaction involves treating resveratrol with an acetylating agent in the presence of a base. A common and effective procedure utilizes acetic anhydride (B1165640) as the source of acetyl groups and a tertiary amine base, such as triethylamine (B128534) or pyridine, in a suitable organic solvent like dichloromethane (B109758). nih.govresearchgate.net The base neutralizes the acetic acid byproduct, driving the reaction to completion. Under these conditions, resveratrol, which is initially in suspension, gradually dissolves as its hydroxyl groups are converted to more soluble acetate (B1210297) esters, typically yielding the triacetylated product in high purity and quantity. nih.gov

Alternative synthetic routes have also been developed. One notable method is a palladium-catalyzed decarbonylative Heck coupling. This approach involves the reaction of 3,5-diacetoxybenzoyl chloride with 4-acetoxystyrene (B54282) in the presence of a palladium catalyst and a specific N-heterocyclic carbene ligand, yielding this compound directly. byu.edu

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and side products. For the direct acetylation method, research has established efficient protocols. For instance, the reaction of resveratrol with acetic anhydride and triethylamine in dichloromethane at room temperature can be completed in approximately 4 hours, achieving a yield of 96%. nih.gov The progress of the reaction is conveniently monitored by thin-layer chromatography (TLC). Upon completion, a simple workup involving washing with dilute acid and base followed by solvent evaporation is sufficient to obtain this compound that can often be used in subsequent steps without further purification. nih.gov

The table below summarizes representative reaction conditions for the synthesis of this compound.

| Method | Starting Materials | Reagents & Catalyst | Solvent | Conditions | Yield | Reference |

| Direct Acetylation | Resveratrol | Acetic anhydride, Triethylamine | Dichloromethane | Room Temp, ~4 h | 96% | nih.gov |

| Direct Acetylation | 3,5-dihydroxystyrene | Acetic anhydride, Pyridine | - | Room Temp, 4 h | - | researchgate.net |

| Decarbonylative Heck Coupling | 3,5-diacetoxybenzoyl chloride, 4-acetoxystyrene | Pd(OAc)₂, N,N-bis-(2,6-diisopropylphenyl)-4,5-dihydro imidazolium (B1220033) chloride | p-Xylene | - | - | byu.edu |

Synthesis of this compound-Derived Research Probes and Analogs

This compound is not only an end product but also a versatile precursor for the synthesis of various derivatives. Its protected nature allows for selective modifications, enabling the creation of specific metabolites, research probes, and analogs for structure-activity relationship (SAR) studies.

Selective Deacetylation Techniques for Differential Modifications

A key strategy for derivatizing this compound is selective deacetylation, which unmasks one or more hydroxyl groups for further reaction. The phenolic acetate at the 3-position is particularly susceptible to selective hydrolysis, allowing for the preferential synthesis of resveratrol 3,4′-di-O-acetate. nih.gov This transformation has been achieved using a variety of reagents and conditions. nih.govrsc.org

A particularly simple and convenient method involves the use of ammonium (B1175870) acetate in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) at room temperature. nih.govresearchgate.net This approach yields the desired 3,4′-di-O-acetate as the major product. nih.gov Other reported conditions for selective deacetylation include the use of catalytic amounts of potassium carbonate in ethanol, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol/dichloromethane, hydrochloric acid in ethanol, or triphenylphosphine (B44618) in refluxing ethanol. nih.gov Enzymatic hydrolysis, for example using lipase (B570770) from Burkholderia cepacia with n-butanol, has also been employed to selectively produce the 3,5-diester. rsc.org These di-acetylated intermediates are valuable for creating asymmetrically modified resveratrol derivatives.

The table below outlines various reagents used for the selective deacetylation of this compound.

| Reagent/Catalyst | Solvent(s) | Major Product | Reference |

| Ammonium acetate (NH₄OAc) | THF/Methanol | Resveratrol 3,4′-di-O-acetate | nih.govrsc.org |

| Potassium carbonate (K₂CO₃) | Ethanol | Selective deacetylation | nih.govrsc.org |

| DBU | Ethanol/CH₂Cl₂ | Selective deacetylation | nih.gov |

| Hydrochloric acid (HCl) | Ethanol | Selective deacetylation | nih.gov |

| Triphenylphosphine (Ph₃P) | Ethanol (reflux) | Selective deacetylation | nih.gov |

| Burkholderia cepacia lipase | n-Butanol | Resveratrol 3,5-di-O-acetate | rsc.org |

Glucuronide Conjugation from Triacetate Precursors for Metabolic Studies

Resveratrol undergoes extensive metabolism in vivo, with glucuronidation being a major pathway. fortunejournals.complos.org To study the biological activities of these metabolites, chemical synthesis is essential. This compound serves as a practical starting point for the synthesis of key glucuronide conjugates, such as resveratrol 3-O-β-D-glucuronide. nih.govnih.govtandfonline.com

The synthesis begins with the selective deacetylation of this compound to produce resveratrol 3,4′-di-O-acetate, freeing the hydroxyl group at the 3-position. nih.govresearchgate.net This diacetate intermediate is then subjected to a glycosylation reaction. Using the trichloroacetimidate (B1259523) method, the diacetate is coupled with a protected glucuronic acid donor, typically activated as a trichloroacetimidate, in the presence of a Lewis acid catalyst like boron trifluoride etherate. nih.govrsc.org The final step involves the removal of the remaining acetate and other protecting groups under mild basic conditions to yield the target resveratrol 3-O-β-D-glucuronide. nih.gov This multi-step pathway from a stable triacetate precursor provides a reliable route to obtaining significant quantities of resveratrol metabolites for research. researchgate.net

Preparation of Modified Esters and Ethers for Structure-Activity Exploration

To investigate the structure-activity relationships of resveratrol, numerous analogs with modified ester and ether functionalities have been synthesized. nih.govnih.gov this compound is a strategic starting material for accessing these derivatives. By employing selective deacetylation techniques as described previously, specific hydroxyl positions can be made available for subsequent esterification or etherification.

For instance, after selective deacetylation of the triacetate, the newly exposed hydroxyl group can be reacted with various alkyl bromides in the presence of a base to form a series of ether derivatives. nih.gov Similarly, reaction with different acyl chlorides or carboxylic acids (using coupling agents like EDC and DMAP) can introduce new ester groups with varying chain lengths and properties. nih.govmdpi.com These modifications alter the lipophilicity and steric properties of the parent molecule, which can influence its biological activity. nih.gov The synthesis of these ether and ester derivatives from a common triacetate intermediate allows for a systematic exploration of how changes to specific parts of the resveratrol scaffold affect its function. nih.govetsu.edu

Novel Approaches in this compound Analog Synthesis

The synthesis of this compound analogs is a significant area of research, aimed at enhancing the biological activities and physicochemical properties of the parent compound, resveratrol. researchgate.netnih.gov Chemical derivatization of resveratrol, often involving its acetylated form, this compound, provides a versatile platform for creating novel structures with potentially improved characteristics. researchgate.netmdpi.com Methodologies such as enzymatic reactions, selective deacetylation, and classic organic coupling reactions are employed to generate a diverse library of these analogs.

One prominent strategy involves the selective modification of the hydroxyl groups on the resveratrol scaffold. The acetylation of resveratrol to form this compound is a common initial step, which can then be followed by selective deacetylation to yield specific isomers. nih.gov For instance, a practical method for the selective removal of the 3-O-acetate group from this compound uses ammonium acetate in a mixture of tetrahydrofuran (THF) and methanol. nih.gov This regioselective deacetylation preferentially forms the 3,5-di-O-acetyl resveratrol isomer over the 4'-O-acetyl isomer, providing a key intermediate for further derivatization. nih.gov Similarly, N-methylpiperazine has been identified as a highly suitable reagent for the selective cleavage of a single ester group from this compound, facilitating the synthesis of specific diesters. rsc.org

Enzymatic catalysis offers a powerful tool for the regioselective synthesis of this compound analogs. Lipases, in particular, have been used to catalyze acylation and deacylation with high specificity. Lipase B from Candida antarctica has been shown to catalyze the acylation of the 4′-OH group of resveratrol with an 80% yield, showing a clear preference over the other hydroxyl groups. acs.org Conversely, immobilized lipase from Alcaligenes sp. (lipase QLG) achieves regioselective acylation at the 3-OH position via transesterification with vinyl acetate, yielding 3-O-acetylresveratrol. acs.org These enzymatic methods allow for the synthesis of specific acyl derivatives that would be challenging to obtain through conventional chemical means.

Modern organic synthesis reactions are also pivotal in creating novel analogs. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has been utilized to synthesize resveratrol and its acetyl analogs. byu.edubyu.edu In one approach, an acid chloride derived from 3,5-dihydroxybenzoic acid is coupled with a protected 4-hydroxystyrene to produce the stilbene (B7821643) backbone in good yield. byu.edubyu.edu The Wittig and McMurry reactions are other cornerstone methods for synthesizing stilbene derivatives, often producing mixtures of cis- and trans-isomers that can be separated chromatographically to isolate the desired trans-isomer. researchgate.net These reactions have been used to prepare a variety of resveratrol analogs for biological screening. researchgate.netnih.gov

Furthermore, innovative analogs have been created by introducing unique functional groups. A novel ferrocene-containing triacyl derivative of resveratrol, trans-3,5,4′-tri(4-ferrocenylbutanoyloxy)-stilbene, was synthesized using standard chemical methods, demonstrating the expansion of resveratrol derivatization into organometallic chemistry. mdpi.com Aza-resveratrol derivatives, where the stilbenic C=C double bond is replaced by a C=N bond, have been synthesized through the condensation reaction between aldehydes and amines, offering a structurally distinct class of analogs. kindai.ac.jp

The following tables summarize some of the novel synthetic approaches and the analogs of this compound that have been developed.

Table 1: Synthetic Methodologies for this compound Analogs

| Synthetic Method | Description | Key Reagents/Catalysts | Resulting Analogs | Reference(s) |

|---|---|---|---|---|

| Selective Deacetylation | Preferential removal of a single acetyl group from this compound to create diacetate intermediates. | Ammonium acetate in THF/Methanol; N-methylpiperazine | 3,5-di-O-acetyl resveratrol; 4',5-di-O-acetyl resveratrol | nih.govrsc.org |

| Enzymatic Acylation | Regioselective acylation of resveratrol's hydroxyl groups catalyzed by lipases. | Lipase B from Candida antarctica; Lipase QLG (Alcaligenes sp.) | 4'-O-acyl resveratrol; 3-O-acyl resveratrol | acs.org |

| Heck Reaction | Palladium-catalyzed coupling of an aryl halide or triflate with an alkene. | Palladium acetate, N,N-bis-(2,6-diisopropylphenyl)-4,5-dihydro imidazolium chloride | Acetyl resveratrol variants | byu.edubyu.edu |

| Wittig Reaction | Reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide to form an alkene. | Appropriately substituted aromatic aldehydes and triphenylphosphonium bromide | Various trans-stilbene (B89595) derivatives | researchgate.netnih.gov |

| Condensation Reaction | Formation of aza-derivatives by reacting aldehydes and amines. | Substituted aldehydes and amines | Aza-resveratrol derivatives (imines) | kindai.ac.jp |

| Esterification | Steglich esterification to attach short-chain fatty acids to resveratrol's hydroxyl groups. | N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC), 4-dimethyl aminopyridine (DMAP) | Resveratrol butyrate (B1204436) esters, Resveratrol acetate esters | researchgate.netmdpi.com |

Table 2: Examples of Synthesized this compound Analogs and Derivatives

| Compound Name/Class | Synthetic Approach | Starting Material(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| 3,5-di-O-isobutyroyl resveratrol | Lipase-catalyzed hydrolysis | 3,5,4'-tri-O-isobutyroyl resveratrol | Selective hydrolysis to produce the di-acylated derivative. | etsu.edu |

| 4'-acetyl resveratrol | Decarbonylative Heck reaction | Acid chloride of 3,5-dihydroxybenzoic acid, protected 4-hydroxystyrene | Showed improved activity in HL-60 cell assays compared to resveratrol. | byu.edubyu.edu |

| Resveratrol Glucuronides | Selective deacetylation followed by glucuronidation | This compound | Convenient synthesis of isomeric resveratrol monoglucuronides achieved. | rsc.org |

| 3-O-acetylresveratrol | Regioselective enzymatic acylation | Resveratrol, vinyl acetate | Achieved ~75% yield using lipase QLG. | acs.org |

| 4'-O-acylresveratrol | Regioselective enzymatic acylation | Resveratrol, vinyl esters | Achieved ~80% yield using lipase B from Candida antarctica. | acs.org |

| trans-3,5,4′-tri(4-ferrocenylbutanoyloxy)-stilbene | Standard chemical synthesis | Resveratrol, 4-ferrocenylbutanoyl chloride | A novel organometallic derivative with modified biological activity. | mdpi.com |

| Aza-resveratrol derivatives | Condensation reaction | Substituted benzaldehydes and anilines | Replacement of the C=C bond with C=N enhanced anti-proliferative effects in certain cell lines. | kindai.ac.jp |

Pharmacokinetic and Biotransformation Research of Resveratrol Triacetate in Preclinical Models

Systemic Disposition and Distribution Profiles in Non-Human Organisms

Absorption Kinetics in Ex Vivo and In Vivo Animal Gastrointestinal Models

Studies in animal models have demonstrated that acetylating the hydroxyl groups of resveratrol (B1683913) to form resveratrol triacetate significantly enhances its pharmacokinetic properties following oral administration. In vivo research using Sprague-Dawley rats that received a single intragastric gavage administration of this compound showed marked improvements compared to the administration of an equimolar dose of resveratrol. researchgate.net The prodrug strategy effectively protects resveratrol from rapid phase II metabolism, allowing for sustained absorption. researchgate.net

The pharmacokinetic parameters in rats highlight the advantages of the triacetylated form. Following oral administration of this compound, the resulting plasma concentrations of resveratrol showed a prolonged half-life (t½) and an increased area under the plasma concentration-time curve (AUC), indicating greater systemic exposure. researchgate.netmdpi.com Research indicates that this compound follows linear plasma pharmacokinetics within a dosage range of 77.5 to 310 mg/kg in rats. researchgate.net While extensive in vivo data exists, specific studies detailing absorption kinetics in ex vivo gastrointestinal models are less common in the available literature.

Table 1: Pharmacokinetic Parameters of Resveratrol in Rats After Oral Administration of this compound (TARES) vs. Resveratrol (RES)

| Parameter | 155 mg/kg TARES | 100 mg/kg RES (Equimolar to 155 mg/kg TARES) |

|---|---|---|

| Tmax (h) | 4.33 ± 2.16 | 0.58 ± 0.20 |

| Cmax (µg/mL) | 3.53 ± 0.81 | 0.44 ± 0.12 |

| t½ (h) | 5.37 ± 1.29 | 1.15 ± 0.38 |

| AUC (0-36h) (µg·h/mL) | 24.56 ± 7.23 | 1.12 ± 0.27 |

Data sourced from a study in Sprague-Dawley rats. researchgate.net

Tissue-Specific Accumulation Patterns in Experimental Animals

Upon absorption and conversion to resveratrol, the compound distributes to various tissues. Studies in rats administered this compound showed that the major distribution tissues for the resulting resveratrol were the liver, spleen, heart, and lung. researchgate.net Notably, the administration of this compound led to a significantly higher concentration of resveratrol in the lung tissue compared to the administration of resveratrol itself. researchgate.net This suggests that the prodrug form may enhance delivery to specific organs. Despite this distribution, research indicates no long-term accumulation of resveratrol in rat tissues. researchgate.net Other studies on resveratrol distribution have also identified the liver, kidney, and heart as primary sites of accumulation. mdpi.comnih.gov

Table 2: Mean Concentration of Resveratrol in Rat Tissues After Oral Administration of this compound (155 mg/kg)

| Tissue | Concentration at 1h (µg/g) | Concentration at 4h (µg/g) | Concentration at 8h (µg/g) |

|---|---|---|---|

| Heart | 1.05 ± 0.28 | 3.11 ± 0.69 | 1.13 ± 0.31 |

| Liver | 1.89 ± 0.45 | 4.56 ± 1.23 | 1.32 ± 0.33 |

| Spleen | 0.98 ± 0.21 | 2.87 ± 0.54 | 0.95 ± 0.24 |

| Lung | 1.21 ± 0.33 | 5.01 ± 1.54 | 1.56 ± 0.41 |

| Kidney | 0.88 ± 0.19 | 2.54 ± 0.61 | 0.89 ± 0.20 |

Data represents mean ± S.D. (n=5). researchgate.net

Metabolic Fate and Enzymatic Hydrolysis in Preclinical Biological Systems

Esterase-Mediated Conversion to Resveratrol

This compound is a cell-permeable prodrug designed for efficient conversion into its active form, resveratrol. sigmaaldrich.commerckmillipore.com This bioconversion is mediated by the activity of esterase enzymes present in the body. sigmaaldrich.commerckmillipore.com In vitro experiments have shown that the ester derivatives of resveratrol are hydrolyzed in both aqueous media and blood. mdpi.com The conversion can be rapid; for instance, in mouse serum at 37°C, this compound was observed to undergo 100% conversion to resveratrol within 20 seconds when delivered with DMSO. sigmaaldrich.commerckmillipore.com This rapid, esterase-mediated hydrolysis is the primary metabolic step, releasing resveratrol to exert its biological effects. sigmaaldrich.com

Identification and Characterization of Phase I Metabolites in Research Models

Following the initial de-acetylation of this compound to resveratrol, the latter undergoes further Phase I and Phase II metabolism. Direct Phase I metabolism of the intact this compound molecule is not a primary pathway, as hydrolysis occurs rapidly. The main Phase I metabolism of resveratrol involves hydroxylation, catalyzed by cytochrome P450 enzymes, to produce metabolites such as piceatannol. frontiersin.org Additionally, gut microbiota play a crucial role in resveratrol's metabolism, producing derivatives like dihydroresveratrol (B186802) through the hydrogenation of the C9–C10 double bond. frontiersin.orgbiorxiv.org One study identified the bacterium Eggerthella lenta as capable of this specific metabolic conversion. biorxiv.org

Glucuronidation and Sulfation Pathways in Animal Biotransformation Studies

After conversion from its triacetate prodrug form, resveratrol is subject to extensive Phase II metabolism, primarily through glucuronidation and sulfation in the liver and intestines. mdpi.comnih.gov These conjugation reactions result in metabolites that are more water-soluble, facilitating their excretion. nih.gov The major metabolites identified in preclinical models are resveratrol-3-O-glucuronide (R3G), resveratrol-4'-O-glucuronide (R4'G), and resveratrol-3-sulfate (R3S). nih.govnih.gov

Interspecies differences in these metabolic pathways are significant. Studies using liver microsomes have shown that rodents (mice and rats) almost exclusively conjugate resveratrol at the 3-position, primarily forming R3G. nih.gov In contrast, liver microsomes from dogs and humans produce both R3G and R4'G. nih.gov In rodents, the predominant metabolic pathway is glucuronidation, whereas sulfation is considered the main conjugation pathway in humans. nih.govmdpi.com These metabolites, such as resveratrol glucuronides and sulfates, are the major forms found in plasma and may possess biological activity themselves. nih.govcore.ac.uk

Factors Influencing Research Exposure in Experimental Models

The exposure of this compound and its active metabolite, resveratrol, in preclinical studies is not uniform and can be influenced by a variety of experimental factors. These variables can significantly alter the pharmacokinetic profile of the compound, leading to variations in research outcomes. Key among these factors are the animal species used in the model, the sex of the animals, and the composition of the vehicle used for administration. Understanding these influences is critical for the accurate interpretation of preclinical data and for the design of future studies.

Species-Specific Differences

While direct comparative pharmacokinetic studies of this compound across different species are limited, research on its parent compound, resveratrol, provides significant insights into potential species-dependent variations in metabolism and bioavailability. Studies comparing resveratrol pharmacokinetics in rats and mice have revealed notable differences. For instance, the elimination half-life of resveratrol is generally longer in rats than in mice. nih.govnih.gov Specifically, male mice have been shown to have the shortest elimination half-life. nih.govnih.gov

A pivotal study in Sprague-Dawley rats demonstrated that after oral administration of this compound, it is metabolized to resveratrol, which then undergoes further conjugation to form metabolites such as resveratrol-3-O-glucuronide and resveratrol-3-sulfate. researchgate.net The major distribution of resveratrol following this compound administration was observed in the liver, spleen, heart, and lung. researchgate.net

The following table summarizes the pharmacokinetic parameters of resveratrol after oral administration of this compound in rats.

Table 1: Pharmacokinetic Parameters of Resveratrol in Rats Following Oral Administration of this compound

| Parameter | 77.5 mg/kg | 155 mg/kg | 310 mg/kg |

|---|---|---|---|

| Cmax (µg/mL) | 0.89 ± 0.23 | 1.68 ± 0.31 | 3.25 ± 0.54 |

| Tmax (h) | 0.52 ± 0.19 | 0.67 ± 0.26 | 0.75 ± 0.22 |

| AUC (µg·h/mL) | 3.12 ± 0.68 | 6.54 ± 1.12 | 13.87 ± 2.45 |

| t1/2 (h) | 3.54 ± 0.76 | 3.89 ± 0.81 | 4.12 ± 0.93 |

Data derived from a study in Sprague-Dawley rats. researchgate.net

Sex-Related Influences

Sex-related differences in drug metabolism are a well-documented phenomenon and can be a significant factor influencing the outcomes of preclinical studies. For resveratrol, studies have indicated sex-dependent variations in the activity of metabolic enzymes like cytochrome P450 (CYP) enzymes. For example, trans-resveratrol has been shown to enhance sex differences in CYP1A2 metabolic activity in rats. muni.cz

While there is a lack of direct studies investigating sex-specific pharmacokinetic differences for this compound, research on maternal resveratrol intake in Wistar rats has shown long-lasting, sex-specific metabolic effects on their offspring. nih.gov This suggests that the physiological and metabolic differences between male and female animals could lead to different pharmacokinetic profiles for this compound and its metabolites. However, in a comprehensive toxicokinetics study of resveratrol in Harlan Sprague Dawley rats and B6C3F1/N mice, no apparent sex differences in bioavailability were observed. nih.govnih.gov Further research is needed to specifically elucidate the role of sex in the pharmacokinetics of this compound.

Influence of Formulation and Vehicle

The formulation of this compound, particularly the vehicle used for its administration, plays a crucial role in its stability and subsequent bioavailability. This compound is a cell-permeable prodrug that is converted to resveratrol by esterase activity. google.commdpi.com

A study demonstrated that the vehicle can dramatically affect the stability of this compound in mouse serum. muni.cz When delivered in DMSO, this compound was completely hydrolyzed to resveratrol within 20 seconds. In contrast, when formulated in a 1:1:8 mixture of EtOH/Cremophor EL/H2O, the half-life of the compound in mouse serum was extended to 48 minutes. muni.cz This protective effect of the vehicle is critical for maintaining the compound in its prodrug form, potentially allowing for better tissue distribution and absorption before conversion to the active form.

The following table illustrates the impact of the delivery vehicle on the stability of this compound in mouse serum.

Table 2: Stability of this compound in Mouse Serum with Different Vehicles

| Delivery Vehicle | Half-life (t1/2) |

|---|---|

| DMSO | < 20 seconds |

| EtOH/Cremophor EL/H2O (1:1:8) | 48 minutes |

Data from a study on the stability of 3,5,4′-tri-O-acetylresveratrol in mouse serum. muni.cz

Furthermore, nanoformulation strategies, such as the use of nanoparticles, have been shown to significantly enhance the systemic exposure of resveratrol compared to free suspension, highlighting the importance of the delivery system in improving bioavailability. rsc.org

Molecular and Cellular Mechanisms of Action of Resveratrol Triacetate in Research Models

Interrogation of Intracellular Signaling Cascades

Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway Modulation

The Phosphoinositide 3-Kinase (PI3K)/Akt/mechanistic Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of various diseases, including cancer. mdpi.com Research has shown that resveratrol (B1683913), the parent compound of resveratrol triacetate, can modulate this pathway. For instance, in non-small cell lung cancer models, resveratrol has been observed to inhibit the PI3K/Akt/mTOR signaling pathway, leading to reduced cell survival. mdpi.com It has been demonstrated that resveratrol downregulates the PI3K/Akt/mTOR pathway, which in turn induces apoptosis in glioma cells. mdpi.com Furthermore, the combination of resveratrol with other therapeutic agents, such as rapamycin, has shown synergistic effects in suppressing this pathway in thyroid cancer models. nih.gov In rats with chronic cerebral hypoperfusion, resveratrol treatment has been found to inhibit the expression of key proteins in the AKT/mTOR signaling pathway, an effect that was reversed by a PI3K inhibitor. frontiersin.org Studies on rats with cerebral ischemia/reperfusion injury also suggest that resveratrol's neuroprotective effects are partly mediated by the activation of the PI3K/AKT/mTOR pathway. scienceopen.com While direct studies on this compound are emerging, the well-documented effects of resveratrol on this pathway provide a strong basis for investigating the actions of its acetylated form.

Table 1: Effects of Resveratrol on the PI3K/Akt/mTOR Pathway in Different Research Models

| Research Model | Key Findings | Reference |

| Non-Small Cell Lung Cancer Cells | Inhibited cell survival and expression of related proteins. | mdpi.com |

| Glioma Cells | Downregulated the PI3K/Akt/mTOR signaling pathway, resulting in apoptosis. | mdpi.com |

| Thyroid Cancer Models (in combination with rapamycin) | Synergistically suppressed the PI3K/Akt/mTOR pathway. | nih.gov |

| Rats with Chronic Cerebral Hypoperfusion | Inhibited the expression of AKT, mTOR, S6K1, and 4E-BP1. | frontiersin.org |

| Rats with Cerebral Ischemia/Reperfusion Injury | Increased p-AKT and p-mTOR protein expression, suggesting a neuroprotective role. | scienceopen.com |

Nuclear Factor-kappa B (NF-κB) and Inflammasome Regulation

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It plays a critical role in regulating the immune response to infection and inflammation. researchgate.netnih.gov Resveratrol has been shown to inhibit the activation of NF-κB, thereby suppressing inflammatory responses. nih.gov In a rat model of acute pancreatitis, resveratrol treatment significantly inhibited NF-κB activation and decreased the expression of inflammatory cytokines like TNF-α and IL-8. nih.gov This anti-inflammatory effect is partly attributed to resveratrol's ability to suppress the phosphorylation and degradation of IκB, an inhibitor of NF-κB. mdpi.com Furthermore, resveratrol has been found to inhibit the TLR4/MyD88/NF-κB signaling pathway, which is involved in the inflammatory response in myocardial injury. nih.gov Resveratrol and its analogues have been suggested to interact with NF-κB, potentially preventing its translocation and binding to DNA, which could explain the suppression of NF-κB's transcriptional activity. researchgate.net The inflammasome, a multiprotein complex that triggers inflammation, is also a target. Resveratrol has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system. nih.gov

Sirtuin (SIRT1) Activation and Associated Pathways

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging. mdpi.com Resveratrol is a well-known activator of SIRT1. nih.govresearchgate.net The activation of SIRT1 by resveratrol can occur through both direct and indirect mechanisms. researchgate.net An indirect mechanism involves the inhibition of phosphodiesterases by resveratrol, leading to an increase in cAMP levels, which ultimately results in SIRT1 activation. researchgate.net Direct allosteric activation by binding to the SIRT1 N-terminal region has also been proposed. researchgate.net However, the activation of SIRT1 by resveratrol has been shown to be substrate sequence-selective, meaning it can stimulate the deacetylation of some substrates while inhibiting others. aging-us.com The activation of SIRT1 by resveratrol has been linked to the deacetylation of various downstream targets, including p53 and PGC-1α, which are involved in apoptosis and mitochondrial biogenesis, respectively. researchgate.netnih.gov In the context of inflammation, SIRT1 activation by resveratrol can lead to the deacetylation of the p65 subunit of NF-κB, thereby inhibiting its activity. researchgate.net

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) Pathway Activation

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting against oxidative stress. uclm.es Resveratrol has been shown to activate the Nrf2/Antioxidant Response Element (ARE) pathway, leading to the upregulation of several antioxidant genes. physiology.org In cultured human coronary arterial endothelial cells, resveratrol was found to increase the transcriptional activity of Nrf2 in a dose-dependent manner. physiology.org This activation leads to the increased expression of Nrf2 target genes, including NAD(P)H:quinone oxidoreductase 1, γ-glutamylcysteine synthetase, and heme oxygenase-1. physiology.org The mechanism of Nrf2 activation by resveratrol may involve the blockage of Keap1, a protein that targets Nrf2 for degradation under normal conditions. uclm.es Studies in human lung epithelial cells have shown that resveratrol can induce the nuclear translocation of Nrf2, leading to the upregulation of glutamate-cysteine ligase (GCL) and subsequent restoration of glutathione (B108866) (GSH) levels depleted by cigarette smoke extract. physiology.org this compound, as a derivative of resveratrol, has also been implicated in the activation of the Keap1-Nrf2 pathway. frontiersin.org

Table 2: Research Findings on Resveratrol-Mediated Nrf2/ARE Pathway Activation

| Research Model | Key Findings | Reference |

| Human Coronary Arterial Endothelial Cells | Increased Nrf2 transcriptional activity and upregulated Nrf2 target genes. | physiology.org |

| Human Lung Epithelial Cells | Induced nuclear translocation of Nrf2 and upregulated GCL expression. | physiology.org |

| Diabetic Peripheral Neuropathy Model | Activated the Nrf2 pathway, increasing antioxidant enzyme levels. | aging-us.com |

| Animal Model of Osteoarthritis | Enhanced Nrf2/HO-1 activation. | uclm.es |

Mitogen-Activated Protein Kinase (MAPK) and Cyclin-Dependent Kinase (CDK) Axis Perturbation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov Research indicates that resveratrol can modulate MAPK pathways. For instance, in human articular chondrocytes, resveratrol, particularly in combination with curcumin, was found to stimulate the MAPK signaling pathway, which is important for chondrocyte survival. nih.gov Conversely, in other contexts, resveratrol has been shown to inhibit MAPK signaling. For example, pretreatment with resveratrol significantly decreased the expression of phosphorylated p38 and extracellular signal-regulated kinases (ERK) in response to inflammatory stimuli. mdpi.com Resveratrol has also been observed to target JNK and the upstream mitogen-activated protein kinase (MEK). mdpi.com The modulation of MAPK pathways by resveratrol appears to be cell-type and context-dependent. Perturbations in the Cyclin-Dependent Kinase (CDK) axis, which controls cell cycle progression, have also been noted. While direct evidence for this compound's effects on the MAPK/CDK axis is still being gathered, the actions of its parent compound suggest this is a promising area of investigation.

p53 and Apoptotic Pathway Engagement in Cell Lines

The tumor suppressor protein p53 plays a critical role in inducing apoptosis (programmed cell death) in response to cellular stress. archivesofmedicalscience.com A significant body of evidence demonstrates that resveratrol can induce p53-dependent apoptosis in various cancer cell lines. mdpi.com Resveratrol has been shown to increase the cellular levels of p53 protein, often through post-translational modifications like phosphorylation and acetylation, which are necessary for its transcriptional activation. mdpi.com In Hep G2 human liver cancer cells, resveratrol-induced apoptosis was mediated by a p53-dependent pathway. nih.gov Similarly, in breast cancer cells, resveratrol was found to induce cell death in cells expressing wild-type p53 but not in those with a mutant form. mdpi.com The activation of p53 by resveratrol can be mediated by upstream kinases such as ERKs and p38 kinase. nih.gov These kinases can phosphorylate p53, leading to its activation and the subsequent induction of apoptosis. nih.gov The engagement of apoptotic pathways by resveratrol also involves the modulation of both intrinsic and extrinsic pathways, affecting the expression of pro-apoptotic and anti-apoptotic molecules. mdpi.com Transient transfection of a wild-type p53 gene into p53-deficient lung cancer cells rendered them more susceptible to resveratrol-induced apoptosis, highlighting the crucial role of p53 in this process. plos.org

Cyclic AMP (cAMP)-Dependent Pathway Interference

Resveratrol and its analogs, including this compound, are understood to interfere with the cyclic AMP (cAMP)-dependent signaling pathway, a crucial cascade in cellular communication. encyclopedia.pubmdpi.com This pathway is initiated when a signaling molecule, such as the α-melanocyte-stimulating hormone (α-MSH), binds to its receptor, activating adenylate cyclase to produce cAMP. nih.gov The subsequent increase in cAMP levels activates protein kinase A (PKA), which then phosphorylates the cAMP-responsive element-binding protein (CREB). nih.gov Activated CREB translocates to the nucleus and induces the gene expression of key transcription factors like the microphthalmia-associated transcription factor (MITF). encyclopedia.pubmdpi.comnih.gov

Research indicates that resveratrol can inhibit the gene expression of MITF and its downstream targets, such as tyrosinase, even when the pathway is directly stimulated by forskolin, an activator of adenylate cyclase. encyclopedia.pubmdpi.com This suggests that the interference occurs at or downstream of cAMP production. By extension, this compound is presumed to inhibit the cAMP-dependent pathway, thereby reducing the expression of MITF and other melanogenesis-related enzymes. encyclopedia.pubmdpi.com

Cellular Responses and Phenotypic Alterations in Experimental Systems

Regulation of Cell Proliferation and Cell Cycle Progression in Vitro

This compound has demonstrated significant effects on the regulation of cell proliferation and cell cycle progression in various cancer cell lines. Studies show that its antiproliferative potential is often comparable or even superior to that of resveratrol. nih.govscispace.com

In human colon cancer cells, this compound was as effective as resveratrol in causing an accumulation of cells in the early S phase of the cell cycle. nih.gov This cell cycle arrest is associated with a nuclear redistribution of cyclin A and an increase in the kinase activity of the cyclin A/cyclin-dependent kinase 2 complex. nih.gov In studies on human hepatoma (HepG2) cells, this compound exhibited a stronger antiproliferative effect than resveratrol, with an IC50 value of 31.3 µM compared to 39.7 µM for the parent compound. scispace.com Furthermore, in primary acute lymphoblastic leukemia cells, resveratryl triacetate was found to block cell cycle progression at the G1 phase. amu.edu.pl

Table 1: Effects of this compound on Cell Proliferation and Cell Cycle

| Cell Line | Observed Effect | Key Findings | Reference(s) |

|---|---|---|---|

| Human Colon Cancer Cells | Induces cell accumulation in early S phase | Associated with nuclear redistribution of cyclin A and increased cyclin A/CDK2 kinase activity. | nih.gov |

| Human Hepatoma (HepG2) Cells | Inhibits cell proliferation | Shows a stronger antiproliferative effect (IC50 = 31.3 µM) compared to resveratrol (IC50 = 39.7 µM). | scispace.com |

| Acute Lymphoblastic Leukemia Cells | Blocks cell cycle progression at G1 phase | Characterized by a lower IC50 value (3.4 µM) compared to resveratrol (10.5 µM). | amu.edu.pl |

Enhancement of Endogenous Antioxidant Defense Mechanisms at the Cellular Level

Resveratrol is well-documented for its ability to bolster the cell's own antioxidant defenses, a property extended to this compound due to its conversion to the active form. sigmaaldrich.comresearchgate.net The mechanism is twofold: direct scavenging of reactive oxygen species (ROS) and indirect upregulation of cellular defensive genes. researchgate.net

Resveratrol enhances the expression and activity of primary antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). researchgate.netnih.gov It also increases the levels of glutathione (GSH), a critical component of the cellular redox buffering system. researchgate.net These effects are achieved by modulating key signaling pathways. For instance, resveratrol activates the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. mdpi.comsemanticscholar.orgmdpi.com By inducing Nrf2, it triggers the transcription of a suite of antioxidant and detoxifying genes. mdpi.comsemanticscholar.orgmdpi.com Additionally, the activation of Sirtuin 1 (SIRT1) by resveratrol is linked to the regulation of these cellular defense systems against oxidative stress. nih.govresearchgate.netmdpi.com

Attenuation of Pro-inflammatory Mediator Expression

This compound, through its conversion to resveratrol, is an effective modulator of inflammatory responses. It has been shown to attenuate the expression of key pro-inflammatory mediators in various cell models. semanticscholar.orgmdpi.com

Research demonstrates that resveratrol can significantly inhibit the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for generating inflammatory mediators like nitric oxide (NO) and prostaglandins. aginganddisease.orgplos.orgarvojournals.org The expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, is also markedly reduced following treatment. mdpi.comaginganddisease.orgplos.org A primary mechanism for this anti-inflammatory action is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of genes involved in inflammation. mdpi.combioscientifica.comnih.gov By preventing the activation of NF-κB, resveratrol and its analogs effectively suppress the transcription of numerous inflammatory genes. mdpi.comnih.gov

Inhibition of Melanogenesis-Related Enzyme Gene and Protein Expression

One of the most specifically studied cellular effects of this compound is its ability to inhibit melanogenesis. Research has confirmed that resveratryl triacetate (RTA) directly reduces the expression of genes and proteins central to melanin (B1238610) synthesis. encyclopedia.pubmdpi.com

In human epidermal melanocytes, both resveratrol and RTA were found to lower the mRNA and protein levels of tyrosinase (TYR), dopachrome (B613829) tautomerase (DCT), and the microphthalmia-associated transcription factor (MITF). encyclopedia.pubmdpi.comresearchgate.net MITF is the master transcriptional regulator of melanocyte function, controlling the expression of key melanogenic enzymes like tyrosinase and tyrosinase-related protein 1 (TYRP1) and 2 (TYRP2). researchgate.netnih.gov By downregulating MITF, this compound effectively suppresses the entire melanin production cascade. encyclopedia.pubmdpi.comnih.gov This inhibitory action is linked to its interference with the cAMP-dependent pathway that governs MITF expression. encyclopedia.pubmdpi.comnih.gov

Table 2: Inhibition of Melanogenesis-Related Factors by this compound

| Target Molecule | Effect of this compound | Functional Role of Target | Reference(s) |

|---|---|---|---|

| Transcription Factor | |||

| MITF | Lowers mRNA and protein levels | Master regulator of melanogenic enzyme expression | encyclopedia.pubmdpi.comresearchgate.net |

| Enzymes | |||

| Tyrosinase (TYR) | Lowers mRNA and protein levels | Key and rate-limiting enzyme in melanin synthesis | encyclopedia.pubmdpi.comresearchgate.net |

| Dopachrome Tautomerase (DCT / TYRP2) | Lowers mRNA and protein levels | Enzyme involved in eumelanin (B1172464) synthesis pathway | encyclopedia.pubmdpi.comresearchgate.net |

Modulation of Osteoblastogenesis and Osteoclastogenesis in Cell Cultures

While direct studies on this compound are limited in this area, the extensive research on resveratrol provides a strong basis for its expected effects on bone cell biology. Resveratrol has been shown to favorably modulate the balance between bone formation (osteoblastogenesis) and bone resorption (osteoclastogenesis). mdpi.comnih.gov

In cell culture models, resveratrol promotes the differentiation of mesenchymal stem cells into osteoblasts and enhances their mineralization capacity. mdpi.comnih.gov This is associated with the upregulation of key osteogenic transcription factors like Runt-related transcription factor 2 (RUNX2). mdpi.com Conversely, resveratrol has been found to suppress the formation and activity of osteoclasts, the cells responsible for breaking down bone tissue. mdpi.comnih.gov This inhibitory effect is often mediated through the downregulation of the NF-κB signaling pathway, which is crucial for osteoclast differentiation. nih.govmdpi.com Given that this compound exhibits similar or enhanced bioactivity compared to resveratrol, it is anticipated to exert comparable protective effects on bone homeostasis by promoting osteoblast activity while inhibiting osteoclast function. sigmaaldrich.comnih.govscispace.com

Preclinical In Vitro and In Vivo Model Systems for Mechanistic Elucidation of this compound

The acetylation of resveratrol to form this compound is a strategic modification aimed at enhancing the bioavailability and cellular uptake of the parent compound. This alteration is hypothesized to improve its efficacy in various biological systems. The following sections detail the mechanistic investigations of this compound in diverse preclinical research models.

Investigation in Diverse Cancer Cell Lines (e.g., HepG2, Melanoma, Breast, Colon Carcinoma)

This compound has been evaluated in several cancer cell lines to determine its antiproliferative and mechanistic properties, often in direct comparison to its parent compound, resveratrol.

In human hepatoma HepG2 cells, this compound demonstrated a slightly better antiproliferative potential than resveratrol. nih.govresearchgate.net Studies using flow cytometry and competition assays revealed that this compound enters HepG2 cells using the same transport mechanism as resveratrol. nih.govresearchgate.net Once inside the cells, both compounds were found to induce significant changes in cellular activity, notably by increasing the cellular content of NADPH and the prevalence of green fluorescent cytoplasmic granular structures, which may be linked to the induction of detoxification enzyme mechanisms. nih.govresearchgate.net

Research on human colon cancer cell lines has shown that this compound is as effective as resveratrol in causing an accumulation of cells in the early S phase of the cell cycle. This cell cycle arrest is associated with a nuclear redistribution of cyclin A and the formation of a cyclin A/cyclin-dependent kinase 2 (CDK2) complex with heightened kinase activity. Furthermore, studies on the RKO colon cancer cell line, which lacks intrinsic Wnt pathway activation, showed that low concentrations (20µM) of this compound could inhibit Wnt signaling, an effect not observed with resveratrol at the same concentration. aacrjournals.org This suggests that the acetylated form may have an enhanced ability to modulate specific signaling pathways critical to cancer cell proliferation. aacrjournals.org

In the context of breast cancer, the parent compound resveratrol has been shown to inhibit cell proliferation and viability in both MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) cell lines, though the mechanisms differ. nih.govmtroyal.ca While direct, comparative mechanistic studies on this compound in these specific breast cancer lines are limited, research on derivatives like acetyl-resveratrol in ovarian cancer models indicates that acetylation can influence the signaling pathways targeted. For instance, in EGFR/Her-2-positive ovarian cancer cell aggregates, acetyl-resveratrol displayed dose-dependent antigrowth effects but, unlike resveratrol, did not significantly reduce the phosphorylation of Her-2 and EGF-R at high concentrations. frontiersin.orgnih.gov This highlights that acetylation can alter the molecular targets of the parent compound.

Studies on LNCaP prostate cancer cells showed that while a trimethoxy-resveratrol derivative markedly arrested the cell cycle and induced apoptosis, this compound had a minimal effect on cell cycle distribution or apoptosis induction in this specific cell line. researchgate.net This underscores the cell-type-specific and derivative-specific nature of these compounds' activities.

Table 1: Mechanistic Findings of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mechanistic Findings for this compound | Reference(s) |

| HepG2 | Hepatocellular Carcinoma | - Slightly better antiproliferative potential than resveratrol. - Enters cells via the same pathway as resveratrol. - Increases cellular NADPH content. | nih.govresearchgate.net |

| Colon Cancer Cells | Colon Carcinoma | - Induces cell cycle accumulation in early S phase. - Promotes formation of an active cyclin A/CDK2 complex. | |

| RKO | Colon Carcinoma | - Inhibits Wnt signaling at low concentrations (20µM), unlike resveratrol. - Shows slightly greater inhibition of proliferation than resveratrol. | aacrjournals.org |

| LNCaP | Prostate Cancer | - Minimal effect on cell cycle distribution or apoptosis induction compared to other derivatives. | researchgate.net |

Mechanistic Studies in Neurodegenerative Disease Animal Models (e.g., Alzheimer's, Parkinson's)

While the parent compound, resveratrol, has been extensively studied for its neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases, specific mechanistic investigations focusing solely on this compound are not widely available in the current scientific literature. mdpi.comtandfonline.com Research on resveratrol indicates mechanisms such as the activation of SIRT1, modulation of amyloid-beta processing, and anti-inflammatory effects in microglia. mdpi.comresearchgate.net The development of resveratrol derivatives, including acetylated forms, is driven by the need to improve bioavailability and efficacy for potential therapeutic use in neurodegenerative conditions. tandfonline.com However, dedicated studies elucidating the distinct molecular and cellular actions of this compound in these specific disease models are required.

Ocular Disease Models for Retinal Degeneration Research

There is a substantial body of research on the protective effects of resveratrol in various ocular disease models, including those for retinal degeneration, diabetic retinopathy, and glaucoma. mdpi.commdpi.commdpi.com These studies attribute its benefits to anti-oxidative, anti-inflammatory, and anti-apoptotic mechanisms within retinal cells. nih.govresearchgate.net Despite the therapeutic potential of the parent compound, specific preclinical studies detailing the molecular and cellular mechanisms of this compound in models of retinal degeneration have not been prominently reported in the literature.

Cellular and Animal Models of Inflammatory Responses (e.g., Macrophages, Glial Cells)

The anti-inflammatory properties of resveratrol are well-documented in cellular and animal models, with studies demonstrating its ability to suppress pro-inflammatory signaling pathways (e.g., NF-κB), reduce the production of inflammatory cytokines in macrophages, and quell glial cell activation. nih.govmattioli1885journals.com Research has extended to resveratrol metabolites, showing that sulfated and glucuronidated forms can exert anti-inflammatory effects. However, there is a lack of specific published research focused on the molecular mechanisms of this compound in cellular and animal models of inflammation, such as in macrophage and glial cell cultures.

Bone Metabolism Cell Cultures and Animal Models

Extensive in vitro and in vivo research has established the effects of resveratrol on bone metabolism. Studies consistently show that resveratrol can promote the differentiation and activity of osteoblasts (bone-forming cells) while inhibiting the formation and function of osteoclasts (bone-resorbing cells). nih.gov Key signaling pathways implicated include the SIRT1 and RANKL pathways. nih.govresearchgate.net Although resveratrol shows promise for conditions like osteoporosis, specific investigations into the mechanistic actions of this compound in bone cell cultures or animal models of bone metabolism are not detailed in the available scientific literature. mtroyal.ca

Advanced Analytical Methodologies in Resveratrol Triacetate Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is fundamental in the study of resveratrol (B1683913) triacetate, primarily for its purification following synthesis and for its quantification in various matrices. The choice of technique depends on the specific analytical goal, whether it be large-scale purification or trace-level detection.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of resveratrol and its derivatives, including resveratrol triacetate. researchgate.net Its versatility allows for both preparative-scale purification and precise analytical quantification.

Given that this compound is significantly less polar than its parent compound, resveratrol, the chromatographic conditions are adapted accordingly. Researchers often employ normal-phase or reversed-phase HPLC for its separation. In normal-phase chromatography, a polar stationary phase like silica (B1680970) gel is used with non-polar mobile phases. For instance, flash chromatography, a lower-pressure variant of HPLC, has been successfully used to separate this compound from mono- and di-acetylated byproducts using a mobile phase of ethyl acetate (B1210297) and dichloromethane (B109758). nih.govresearchgate.net

Reversed-phase HPLC (RP-HPLC) is also widely used, employing a non-polar stationary phase (typically C18) with a polar mobile phase. japsonline.com For this compound, a mobile phase with a higher proportion of organic solvent (like acetonitrile (B52724) or methanol) compared to water is required for effective elution. monash.edu

Detection is most commonly achieved using an Ultraviolet (UV) detector, as the stilbene (B7821643) structure of this compound possesses strong chromophores. monash.edu The detection wavelength is typically set around one of its absorption maxima, such as 310 nm. caymanchem.com Photodiode Array (PDA) detectors offer an advantage by acquiring the entire UV spectrum for the analyte peak, which aids in peak identification and purity assessment. mdpi.com

| Parameter | Typical Condition for this compound Analysis | Source |

| Mode | Normal-Phase or Reversed-Phase | nih.govjapsonline.com |

| Stationary Phase | Silica Gel (Normal); C18 (Reversed) | nih.govmonash.edu |

| Mobile Phase | Ethyl acetate-dichloromethane; Hexane-ethyl acetate (Normal); Acetonitrile/Methanol-Water (Reversed) | nih.govresearchgate.netmonash.edu |

| Detection | UV/PDA | monash.edumdpi.com |

| Wavelength | ~310 nm | caymanchem.com |

Gas Chromatography (GC) and Capillary Electrophoresis (CE) for Specialized Applications

While HPLC is dominant, Gas Chromatography (GC) and Capillary Electrophoresis (CE) serve specialized roles in the analysis of stilbenoids.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov The native hydroxyl groups of resveratrol make it non-volatile, necessitating a derivatization step (e.g., silylation) to convert them into more volatile silyl (B83357) ethers before GC analysis. sigmaaldrich.comchromatographyonline.com this compound, being fully acetylated, is more volatile and thermally stable than resveratrol itself. This may allow for direct GC analysis without derivatization, although derivatization can still be employed to enhance chromatographic performance.

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. nih.gov Techniques like Micellar Electrokinetic Capillary Chromatography (MEKC), a variant of CE, can separate neutral molecules like resveratrol and its derivatives by partitioning them between an aqueous buffer and micelles. nih.gov CE methods are known for their high separation efficiency and minimal sample consumption. profpc.com.br They have been effectively used to resolve the cis- and trans-isomers of resveratrol, a capability that is directly applicable to this compound analysis. nih.govdss.go.th

Spectroscopic and Spectrometric Characterization of this compound and its Metabolites

Spectroscopic and spectrometric methods are indispensable for confirming the identity, structure, and purity of this compound and for identifying its metabolites.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Purity Assessment

UV-Visible spectrophotometry is a straightforward and robust method for quantifying this compound and assessing its purity. impactfactor.org The technique relies on the principle that the molecule absorbs light at specific wavelengths. A UV-Vis spectrum, obtained by scanning a solution of the compound across a range of wavelengths (e.g., 200–400 nm), reveals its absorption maxima (λmax). For this compound, characteristic absorption maxima are observed at approximately 224, 300, and 310 nm. caymanchem.com

For quantification, a calibration curve is constructed by plotting the absorbance at a specific λmax against a series of known concentrations of a pure standard. This curve allows for the determination of the concentration in unknown samples. myskinrecipes.com The method is also valuable for purity checks, as the presence of impurities can alter the shape of the absorption spectrum. impactfactor.org

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Identification

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound and for elucidating the structure of its metabolites. up.ac.za When coupled with a chromatographic system like LC or GC (LC-MS or GC-MS), it allows for the separation and identification of individual components in a mixture. frontiersin.orgmdpi.com

In MS analysis, this compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. This provides an accurate molecular weight. For this compound (C₂₀H₁₈O₆), the expected molecular weight is approximately 354.4 g/mol . caymanchem.com High-Resolution Mass Spectrometry (HR-MS) can provide a highly accurate mass measurement, which helps to confirm the elemental formula. researchgate.net

Furthermore, tandem mass spectrometry (MS/MS) experiments involve fragmenting the molecular ion and analyzing the resulting product ions. The fragmentation pattern provides structural information. For this compound, characteristic fragmentation would involve the sequential loss of acetyl groups (C₂H₂O, 42 Da) or ketene, and subsequent fragmentation of the resveratrol backbone. researchgate.net This technique is particularly powerful for identifying metabolites, where modifications to the parent structure can be deduced from shifts in mass and changes in the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. acs.org It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C), allowing for the complete assembly of the molecular structure. researchgate.net

One-dimensional (1D) NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the number and types of protons and carbons in the molecule. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum are used to deduce the connectivity of protons. nih.gov For example, the presence of a singlet at ~2.3 ppm integrating to 9 protons in the ¹H NMR spectrum of this compound confirms the presence of three magnetically equivalent acetyl groups. researchgate.net

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish correlations between different nuclei and definitively assign all signals, confirming the points of attachment of the acetate groups to the resveratrol backbone. acs.orgnih.gov

| ¹H NMR Data for this compound in CDCl₃ | |

| Chemical Shift (δ) in ppm | Multiplicity, Coupling Constant (J in Hz), Proton Assignment |

| 7.50 | d, J = 8.5 Hz, 2H |

| 7.12 | d, J = 2 Hz, 2H |

| 7.10 | d, J = 8.5 Hz, 2H |

| 7.07 | d, J = 16 Hz, 1H |

| 6.97 | d, J = 16 Hz, 1H |

| 6.83 | t, J = 2 Hz, 1H |

| 2.32 | s, 9H |

| Source: researchgate.net |

Development and Validation of Research Bioanalytical Methods

The investigation of this compound (TARES) in a research context necessitates robust bioanalytical methods to understand its pharmacokinetic profile. As a prodrug, this compound is designed to be rapidly converted to its active form, resveratrol, by esterases in the body. researchgate.netmdpi.com Consequently, bioanalytical research on this compound primarily involves the development and validation of methods to quantify the resulting resveratrol in various biological matrices. researchgate.net These methods are crucial for determining the bioavailability and metabolic fate of resveratrol following the administration of its triacetate prodrug.

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for this purpose. These methods are chosen for their sensitivity, specificity, and reliability in quantifying low concentrations of resveratrol in complex biological samples like plasma, urine, and tissue homogenates. japsonline.comnih.gov

The development process involves optimizing several key aspects:

Sample Preparation: Efficient extraction of the analyte from the biological matrix is critical. Techniques like protein precipitation and liquid-liquid extraction are commonly employed to remove interfering substances. japsonline.comnih.gov For instance, methyl tert-butyl ether has been used as an extraction solvent for plasma samples. japsonline.com

Chromatographic Separation: Achieving a good separation of resveratrol from endogenous matrix components and any potential metabolites is essential. This is accomplished by selecting an appropriate stationary phase (e.g., a C18 column), mobile phase composition (often a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile or methanol), and elution mode (isocratic or gradient). japsonline.comijper.org The flow rate and column temperature are also fine-tuned to ensure sharp, symmetrical peaks and a reasonable run time. ijper.org

Detection: UV detection is a common and cost-effective choice, with monitoring typically set around 306 nm, a wavelength where resveratrol exhibits strong absorbance. nih.govjapsonline.com For higher sensitivity and specificity, LC-MS/MS is the method of choice, monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. nih.gov

Internal Standard (IS): An internal standard, a compound with similar chemical properties to the analyte, is added to samples and standards to correct for variability during sample processing and injection. nih.gov

Following development, the method undergoes rigorous validation according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure its reliability. japsonline.com Key validation parameters include specificity, linearity, sensitivity (limit of detection and quantification), accuracy, precision, recovery, and stability.

Specificity and Selectivity The method must demonstrate that it can unequivocally measure the analyte without interference from other components in the biological matrix. This is confirmed by analyzing blank matrix samples and comparing the chromatograms to those of spiked samples. In a study analyzing resveratrol in plasma after administration of its triacetate prodrug, no interfering peaks from endogenous plasma components were observed at the retention time of resveratrol or the internal standard. researchgate.net

Linearity and Sensitivity The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are generated by plotting the peak area ratio (analyte/IS) against a range of known concentrations. A high correlation coefficient (r²) value, typically >0.99, indicates good linearity. nih.govresearchgate.net The Lower Limit of Quantitation (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. japsonline.com

Table 1: Linearity and Sensitivity of HPLC Methods for Resveratrol Quantification

| Matrix | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r or r²) | Reference |

|---|---|---|---|---|---|

| Human Plasma | HPLC-UV | 10 - 6400 | 8 | >0.9998 | nih.govresearchgate.net |

| Rat Plasma & Tissue | RP-HPLC-UV | 10 - 1000 | 5 | Not Specified | japsonline.com |

| Human Plasma & Urine | RP-HPLC-UV | 5 - 500 (Plasma) 5 - 1000 (Urine) | 5 | Not Specified | nih.gov |

| Mouse Plasma & Brain | LC-MS/MS | Not Specified | Not Specified | Not Specified | nih.gov |

Accuracy and Precision Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. Both are assessed at multiple concentration levels (low, medium, and high quality control samples). japsonline.comresearchgate.net

Table 2: Accuracy and Precision Data for Resveratrol Bioanalytical Methods

| Parameter | Concentration Levels (µg/mL) | Acceptance Criteria | Observed Value (%RSD) | Reference |

|---|---|---|---|---|

| Intra-day Precision | 0.010, 3.2, 6.4 | <2% | 0.46 - 1.02 | nih.govresearchgate.net |

| Inter-day Precision | 0.010, 3.2, 6.4 | <2% | 0.63 - 2.12 | nih.govresearchgate.net |

| Inter- & Intra-batch Precision | LQC, MQC, HQC | <15% | <15% | japsonline.com |

| Accuracy (Recovery) | LQC, MQC, HQC | 85% - 120% | Within limits | japsonline.com |

Stability The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability (after multiple cycles of freezing and thawing), short-term stability (at room temperature), and long-term stability (frozen at temperatures like -20°C or -80°C). japsonline.com For instance, resveratrol has been found to be stable in human plasma for at least 15 days when stored at -20°C. nih.gov In another study, biological samples were stable for up to 30 days when stored at -80°C and after three freeze-thaw cycles. japsonline.com

Future Directions and Unexplored Avenues in Resveratrol Triacetate Academic Research

Identification of Novel Molecular Targets and Signaling Pathways

While resveratrol (B1683913) is known to interact with a multitude of cellular targets, the specific molecular interactions of its acetylated form, RTA, warrant deeper investigation. Future research should aim to identify novel molecular targets and signaling pathways specifically modulated by RTA. Much of the current understanding is extrapolated from studies on resveratrol, which is known to affect pathways involved in cancer, cardiovascular disease, and neurodegeneration. nih.govnih.gov

Key areas of focus for identifying novel RTA targets include:

Sirtuins and AMPK: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), both crucial regulators of metabolism and cellular stress responses. nih.gov Future studies should clarify if RTA, after its conversion to resveratrol within the cell, influences these pathways in a similar or distinct manner. sigmaaldrich.com

Inflammatory Pathways: Resveratrol exhibits anti-inflammatory properties, and future research could explore RTA's specific effects on inflammatory mediators and signaling cascades, such as the NF-κB pathway. nih.govfrontiersin.org

Apoptosis and Cell Cycle Regulation: The anti-cancer effects of resveratrol are partly attributed to its ability to induce apoptosis and regulate the cell cycle. nih.govmdpi.com Investigating the direct and indirect effects of RTA on key proteins involved in these processes, such as p53 and caspases, will be critical. mdpi.com

Neuroprotective Mechanisms: Given the neuroprotective potential of resveratrol, exploring RTA's impact on pathways related to neuroinflammation and neuronal survival is a promising area. ahajournals.orgnih.gov This includes investigating its interaction with targets like monoamine oxidase A (MAO-A). irb.hr

Development of Advanced Preclinical Model Systems for Complex Biological Processes

To better understand the in vivo effects of resveratrol triacetate, the development and utilization of more sophisticated preclinical models are essential. While traditional cell culture and animal models have provided valuable initial data, they may not fully recapitulate the complexity of human diseases. oregonstate.edu

Future directions in preclinical modeling for RTA research include:

Organ-on-a-Chip Models: These microfluidic devices can simulate the physiological environment of human organs, offering a more accurate platform to study RTA's metabolism, efficacy, and potential toxicity in specific tissues.

Humanized Animal Models: Utilizing animal models engrafted with human cells or tissues can provide more relevant insights into how RTA will behave in the human body.

Disease-Specific Models: Developing preclinical models that more accurately mimic the multifaceted nature of complex diseases, such as Alzheimer's disease or specific cancers, will be crucial for evaluating the therapeutic potential of RTA in these contexts. ahajournals.orgnih.gov For instance, a study on a Drosophila model of Parkinson's disease showed that resveratrol could improve locomotor activity. nih.gov

Application of Omics Technologies to Elucidate Comprehensive Mechanisms

"Omics" technologies, such as proteomics and metabolomics, offer a powerful, unbiased approach to understanding the global cellular changes induced by this compound. These technologies can provide a comprehensive snapshot of the molecular landscape, revealing novel mechanisms of action. clinicaterapeutica.it

Proteomics:

Proteomic analyses can identify and quantify the entire set of proteins expressed in a cell or tissue in response to RTA treatment. acs.org This can help in:

Identifying Novel Protein Targets: By comparing the proteomes of treated and untreated cells, researchers can identify proteins whose expression or post-translational modifications are altered by RTA.

Mapping Signaling Pathways: Proteomics can help to map the complex signaling networks affected by RTA, providing a more holistic understanding of its mechanism of action. A comparative proteomics study on mice fed a high-fat diet revealed that resveratrol treatment altered the expression of proteins related to spermatozoa function and cholesterol metabolism. tandfonline.com

Metabolomics:

Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. nih.govfrontiersin.org For RTA research, metabolomics can be used to:

Trace Metabolic Fate: This technology can track the conversion of RTA to resveratrol and its subsequent metabolism into various derivatives within the body. nih.gov

Identify Metabolic Reprogramming: Metabolomic profiling can reveal how RTA alters cellular metabolism, which is particularly relevant for its potential anti-cancer and metabolic disease applications. nih.govmdpi.com For example, an untargeted metabolomics study on breast cancer cells showed that resveratrol treatment significantly affected metabolic pathways, including those for steroids and fatty acids. nih.govmdpi.com

| Omics Technology | Model System | Key Findings | Potential Implication for RTA Research |

|---|---|---|---|